Methylthiomcresol-C5-COOH
CAS No.:
Cat. No.: VC16610388
Molecular Formula: C14H20O3S
Molecular Weight: 268.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O3S |
|---|---|
| Molecular Weight | 268.37 g/mol |
| IUPAC Name | 6-(3-methyl-4-methylsulfanylphenoxy)hexanoic acid |
| Standard InChI | InChI=1S/C14H20O3S/c1-11-10-12(7-8-13(11)18-2)17-9-5-3-4-6-14(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) |
| Standard InChI Key | WUZGSGRLHHOCJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OCCCCCC(=O)O)SC |
Introduction
Chemical Structure and Nomenclature
Methylthiomcresol-C5-COOH (IUPAC name: 3-methyl-4-(methylsulfanyl)-5-(4-carboxybutyl)phenol) features a meta-cresol core substituted at the 4-position with a methylthio group and at the 5-position with a pentanoic acid chain. The methyl group at the 3-position aligns with the meta-cresol configuration, while the sulfur-containing and carboxylic acid groups introduce distinct electronic and solubility properties.
Structural Characteristics
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Aromatic Core: A benzene ring with a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 3.
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Methylthio Substituent: An -SCH₃ group at position 4, contributing electron-donating effects via sulfur’s lone pairs.
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Pentanoic Acid Chain: A five-carbon aliphatic chain terminating in a carboxylic acid (-COOH) at position 5, enhancing hydrophilicity in basic conditions.
Table 1: Hypothesized Physicochemical Properties
Synthesis Pathways
The synthesis of Methylthiomcresol-C5-COOH likely involves multi-step functionalization of m-cresol. Methods from catalytic oxidation, Friedel-Crafts alkylation, and Mannich reactions (as seen in cresol derivative synthesis) provide plausible routes .
Step 1: Thiolation of m-Cresol
| Parameter | Condition | Source Methodology |
|---|---|---|
| Catalyst | Fe₂O₃-ZSM-5 (5% w/w) | Catalytic wet peroxide oxidation |
| Temperature | 60–80°C | Mild thermal activation |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic medium |
Physicochemical and Spectroscopic Properties
The compound’s dual functional groups necessitate advanced characterization techniques:
Spectroscopic Analysis
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IR Spectroscopy: Peaks at ~3200 cm⁻¹ (phenolic O-H), 1700 cm⁻¹ (carboxylic C=O), and 2550 cm⁻¹ (S-H, if present).
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NMR (¹H and ¹³C):
Thermal Stability
Thermogravimetric analysis (TGA) predicts decomposition above 200°C, consistent with phenolic and aliphatic carboxylic acid analogs .
Applications and Industrial Relevance
While direct applications of Methylthiomcresol-C5-COOH are undocumented, its structural features suggest niche uses:
Organic Synthesis Intermediate
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Ligand Design: The phenolic and carboxylic acid groups may chelate metals, useful in catalysis.
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Pharmaceutical Precursor: Analogous cresol derivatives are intermediates in antiseptics and antioxidants .
Environmental Considerations
Per Japan Environmental Governing Standards (JEGS), emissions of cresol derivatives require monitoring via continuous emissions monitoring systems (CEMS) for opacity and NOₓ . Waste containing sulfur or carboxylic acid groups may fall under halogenated solvent regulations .
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